(S)-Sulfinpyrazone is a pharmaceutical compound primarily utilized as a uricosuric agent in the treatment of gout. It is classified as a small molecule and is recognized for its ability to inhibit platelet aggregation, making it beneficial in managing thrombotic conditions. The compound is chemically described by the formula and has a molecular weight of approximately 404.482 g/mol. It is known to promote the excretion of uric acid by inhibiting its reabsorption in the kidneys, thereby lowering serum urate levels in patients with chronic gout .
The synthesis of (S)-Sulfinpyrazone has evolved over time, with various methods being explored to enhance yield and efficiency. A recent patent describes a novel preparation method that employs thiophenol as a starting material. This method utilizes electrocatalytic oxidation followed by nucleophilic substitution, resulting in a more environmentally friendly process with higher purity and stability compared to traditional methods .
(S)-Sulfinpyrazone features a complex molecular structure characterized by multiple functional groups. Its structure can be represented in various formats:
(S)-Sulfinpyrazone undergoes various chemical reactions that are significant for its pharmacological activity:
The mechanism involves interactions with specific transporters such as the urate anion transporter (hURAT1) and human organic anion transporter 4 (hOAT4) .
The mechanism by which (S)-Sulfinpyrazone exerts its effects primarily revolves around its role as a uricosuric agent:
(S)-Sulfinpyrazone exhibits several notable physical and chemical properties:
The compound has been characterized for various properties including:
(S)-Sulfinpyrazone is primarily used in clinical settings for treating gout due to its uricosuric properties. Additionally, its antithrombotic effects make it valuable in managing conditions related to excessive blood clotting.
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1